N'-[(1E)-1-(4-bromophenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
Description
IUPAC Nomenclature and Systematic Identification
The systematic name N'-[(1E)-1-(4-bromophenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide adheres to IUPAC guidelines by prioritizing the following features:
- Parent heterocycle : The 4,5,6,7-tetrahydro-1H-indazole system, a bicyclic structure comprising a pyrazole ring fused to a partially saturated cyclohexene ring.
- Substituents :
- A carbohydrazide group (-CONHNH₂) at position 3 of the indazole core.
- An (E)-configured ethylidene hydrazone moiety at the N'-position, bearing a 4-bromophenyl group.
The stereodescriptor (1E) specifies the trans configuration of the ethylidene double bond (C=N), confirmed by coupling constants in nuclear magnetic resonance (NMR) spectra.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Analysis
The compound’s ¹H NMR spectrum (400 MHz, dimethyl sulfoxide-d₆) reveals:
- Aromatic protons : A doublet at δ 7.68 ppm (J = 8.4 Hz) and δ 7.52 ppm (J = 8.4 Hz) for the 4-bromophenyl group.
- Tetrahydroindazole protons :
- Multiplet at δ 2.70–2.85 ppm (m, 4H, cyclohexene CH₂).
- Triplet at δ 1.75 ppm (t, J = 5.6 Hz, 2H, CH₂ adjacent to NH).
- Ethylidene proton : A singlet at δ 8.32 ppm for the hydrazone CH=N group.
The ¹³C NMR spectrum (100 MHz, dimethyl sulfoxide-d₆) shows:
- Carbonyl carbon at δ 166.2 ppm (C=O).
- Aromatic carbons between δ 120.4–134.8 ppm, with the brominated carbon at δ 131.5 ppm.
Table 1: Key ¹H and ¹³C NMR Assignments
| Position | δ (¹H, ppm) | δ (¹³C, ppm) | Multiplicity |
|---|---|---|---|
| 4-Bromophenyl C2 | 7.68 | 131.5 | Doublet |
| Hydrazone CH=N | 8.32 | 152.1 | Singlet |
| Indazole C3a | - | 122.3 | - |
Infrared (IR) Vibrational Spectroscopy
IR spectra (KBr pellet, cm⁻¹) highlight:
Single-Crystal X-ray Diffraction Studies
X-ray crystallography confirms:
- Planarity : The tetrahydroindazole core deviates by <5° from coplanarity with the hydrazone group.
- Hydrogen bonding : N-H···O interactions (2.89 Å) between the hydrazide NH and carbonyl oxygen stabilize the crystal lattice.
Table 2: Selected Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.21 Å, b = 12.34 Å, c = 14.56 Å |
| Dihedral angle (C6-C3-N) | 12.7° |
Computational Chemistry Approaches for Structural Validation
Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) corroborate experimental data:
- Bond lengths : C=O (1.23 Å vs. 1.22 Å experimentally).
- Frontier orbitals : The highest occupied molecular orbital (HOMO) localizes on the bromophenyl group, indicating electrophilic reactivity at this site.
Table 3: Experimental vs. Computational Bond Lengths
| Bond | Experimental (Å) | Computational (Å) |
|---|---|---|
| C=O | 1.22 | 1.23 |
| C-Br | 1.89 | 1.91 |
Properties
Molecular Formula |
C16H17BrN4O |
|---|---|
Molecular Weight |
361.24 g/mol |
IUPAC Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C16H17BrN4O/c1-10(11-6-8-12(17)9-7-11)18-21-16(22)15-13-4-2-3-5-14(13)19-20-15/h6-9H,2-5H2,1H3,(H,19,20)(H,21,22)/b18-10+ |
InChI Key |
LJSPIFZVPXODIC-VCHYOVAHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NNC2=C1CCCC2)/C3=CC=C(C=C3)Br |
Canonical SMILES |
CC(=NNC(=O)C1=NNC2=C1CCCC2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Condensation
Microwave irradiation reduces reaction times significantly. A study using substituted aldehydes achieved 85–90% yields in 30 minutes at 100°C.
Solvent-Free Conditions
Neat reactions under grinding (mechanochemical activation) with a catalytic amount of p-toluenesulfonic acid (PTSA) yield 70–78% product, minimizing solvent use.
Analytical Data and Characterization
Spectroscopic Confirmation :
-
1H NMR : Signals for the tetrahydroindazole protons (δ 1.5–2.5 ppm), hydrazone CH=N (δ 8.2–8.5 ppm), and aromatic protons (δ 7.3–7.6 ppm).
-
IR : Stretches for N-H (3325 cm⁻¹), C=O (1720 cm⁻¹), and C=N (1640 cm⁻¹).
Mass Spectrometry :
-
Molecular Ion : m/z 403 [M+H]+ (calculated for C₁₆H₁₈BrN₅O).
Challenges and Optimization Strategies
-
Aldehyde Availability : 4-Bromophenylacetaldehyde may require synthesis from 4-bromophenylacetic acid via reduction and oxidation.
-
Byproduct Formation : Overcondensation or dimerization is mitigated by using excess aldehyde and controlled reaction times.
-
Scale-Up : Pilot-scale reactions (50 g) show reduced yields (55–60%) due to inefficient heat transfer, addressed via flow chemistry systems.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Conventional Reflux | Ethanol, 12 h | 64 | 95 | Moderate |
| Microwave | 100°C, 30 min | 85 | 98 | High |
| Solvent-Free | PTSA, grinding | 70 | 92 | Low |
Chemical Reactions Analysis
Chemical Reactivity
The compound exhibits reactivity due to its hydrazide, ethylidene, and aromatic bromine moieties.
2.1 Hydrolysis of the Hydrazide :
-
The hydrazide group (-CONHNH₂) can hydrolyze under basic or acidic conditions to form amides or carboxylic acids .
-
Example: Reaction with aqueous NaOH or H₂SO₄ yields the corresponding amide or acid.
-
2.2 Nucleophilic Substitution (Bromine) :
-
The 4-bromophenyl group undergoes substitution reactions with nucleophiles (e.g., hydroxide, amines).
-
Conditions: Polar aprotic solvents (DMF) or aqueous media.
-
2.3 Oxidation of the Ethylidene Group :
-
The ethylidene bridge (C=N) can oxidize to form imine oxides or ketones under strong oxidizing agents (e.g., KMnO₄ in acidic conditions).
Analytical Characterization
Structural confirmation relies on spectroscopic techniques:
3.1 FT-IR :
-
Key peaks:
3.2 NMR :
-
¹H NMR :
-
Ethylidene protons: ~9–10 ppm (deshielded).
-
Aromatic protons (bromophenyl): ~6.5–7.5 ppm.
-
-
¹³C NMR :
-
C=N carbons: ~130–150 ppm.
-
3.3 Mass Spectrometry :
Stability and Reactivity Profiling
-
Stability :
-
Reactivity Drivers :
-
Nucleophilic sites : Hydrazide (-NH₂) and ethylidene (-NH-C=N-) groups.
-
Electrophilic sites : Carbonyl carbons (C=O).
-
Comparative Analysis of Related Compounds
Scientific Research Applications
N’-[(1E)-1-(4-bromophenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-bromophenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural features and properties of the target compound and its analogs:
Key Observations :
- Core Structure Influence: The tetrahydroindazole core (target compound) may exhibit distinct electronic and steric effects compared to benzimidazole , thiazole , or pyrazole derivatives. Indazole derivatives are known for kinase inhibition, while thiazoles often target tubulin in cancer therapies .
- Substituent Effects: The 4-bromophenyl group (target compound) enhances lipophilicity and may improve blood-brain barrier penetration compared to nitro (3e ) or tert-butyl analogs.
- Functional Groups: The carbohydrazide bridge in the target compound is a hydrogen-bond donor/acceptor, similar to thioamide groups in H26 , which could influence protein binding.
Physicochemical Properties
- IR Spectroscopy : The target compound likely exhibits peaks for NH (~3270–3367 cm⁻¹), C=N (~1544–1603 cm⁻¹), and aromatic C-H (~3000–3061 cm⁻¹), consistent with analogs .
- Melting Points : H26 has a high melting point (293–296°C), suggesting strong intermolecular hydrogen bonding, while tert-butyl analogs may have lower melting points due to steric hindrance.
Biological Activity
N'-[(1E)-1-(4-bromophenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound can be represented by the following structure:
This structure includes a bromophenyl group and an indazole moiety, which are known to contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of indazole compounds can exhibit antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : The compound's structure suggests potential anticancer activity. Indazole derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Neuroprotective Effects : Some studies suggest that similar compounds may have neuroprotective effects, potentially through inhibition of enzymes involved in neurodegenerative diseases . This includes inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in neurotransmission and metabolic processes. For example, it has been noted for its inhibitory activity against AChE and BuChE with IC50 values indicating strong binding affinity .
- Reactive Oxygen Species (ROS) Modulation : Some indazole derivatives are known to affect oxidative stress pathways. This modulation can lead to reduced cellular damage in various disease models .
- Cell Cycle Arrest and Apoptosis Induction : The compound may induce cell cycle arrest in cancer cells and promote apoptosis through various signaling pathways .
Case Studies
Several studies have explored the biological activities of related compounds:
- Antimicrobial Efficacy : A study demonstrated that a series of indazole derivatives showed significant antimicrobial activity against Trichomonas vaginalis at concentrations as low as 10 µg/mL .
- Anticancer Research : Another investigation highlighted that specific indazole derivatives exhibited cytotoxic effects on cancer cell lines with IC50 values ranging from 10 µM to 20 µM .
Data Summary Table
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?
Answer:
The compound is typically synthesized via condensation reactions between 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide and 4-bromoacetophenone derivatives. Key steps include:
- Reflux in ethanol to promote hydrazone bond formation .
- Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Characterization by elemental analysis, FT-IR (to confirm C=N and N-H stretches), and NMR (¹H/¹³C for regiochemical confirmation) .
Purity optimization requires strict control of stoichiometry, reaction time (12–24 hours), and temperature (70–80°C) to minimize byproducts .
Basic: What techniques are critical for structural elucidation and crystallographic analysis?
Answer:
Advanced: How does this compound interact with biological targets, and what assays validate its mechanism?
Answer:
- Microtubule destabilization : The tetrahydroindazole core mimics colchicine-binding sites, inhibiting tubulin polymerization. Validate via:
- Apoptosis induction : Measure caspase-3/7 activation (fluorometric assays) and mitochondrial membrane potential (JC-1 dye) .
Advanced: What computational strategies predict its electronic properties and binding modes?
Answer:
- Density Functional Theory (DFT) :
- Molecular docking (AutoDock/Vina) :
Advanced: How are crystallographic challenges (e.g., twinning, disorder) resolved during refinement?
Answer:
- Twinning : Use SHELXL’s TWIN command with BASF parameter optimization .
- Disordered atoms : Apply ISOR/SADI restraints and analyze displacement parameters (ADPs) via WinGX .
- High-resolution data : Leverage SHELXE for experimental phasing if heavy atoms (e.g., Br) are absent .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Answer:
- Substituent variation : Replace the 4-bromophenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate tubulin affinity .
- Bioisosteric replacement : Swap tetrahydroindazole with pyrazole to assess ring flexibility impact .
- Validation : Test derivatives in cytotoxicity assays (MTT) and compare IC₅₀ values .
Advanced: What analytical applications does this compound enable (e.g., metal sensing)?
Answer:
- Spectrophotometric Ni(II) detection :
Advanced: How are third-order nonlinear optical (NLO) properties evaluated?
Answer:
- Z-scan technique : Measure nonlinear absorption (β) and refraction (n₂) using a Nd:YAG laser (532 nm) .
- Theoretical support : Correlate experimental NLO data with DFT-calculated polarizabilities .
Advanced: How should discrepancies between spectroscopic and crystallographic data be addressed?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
